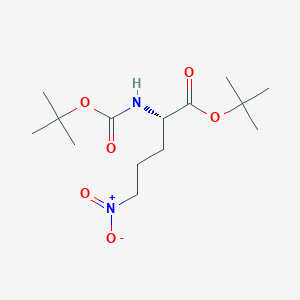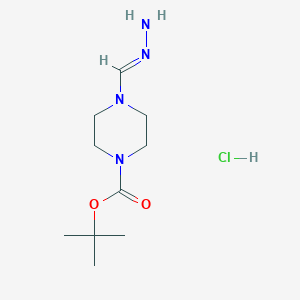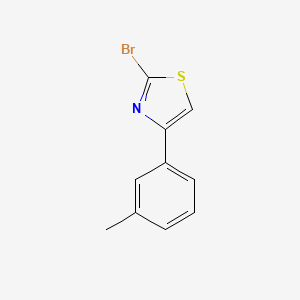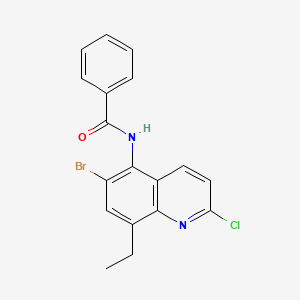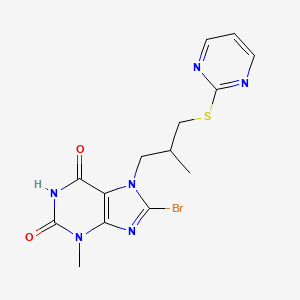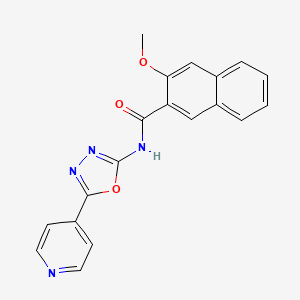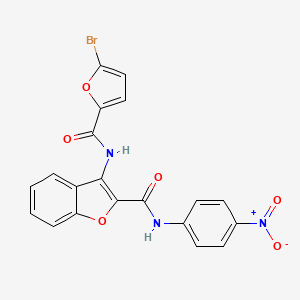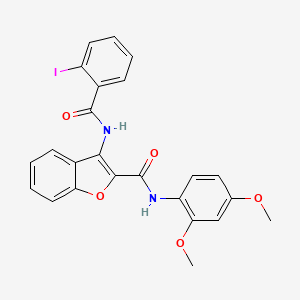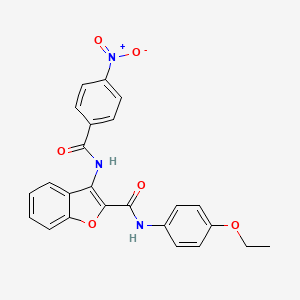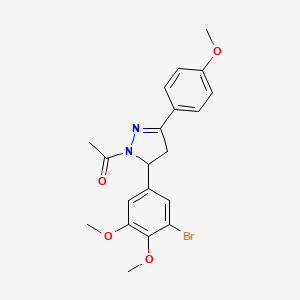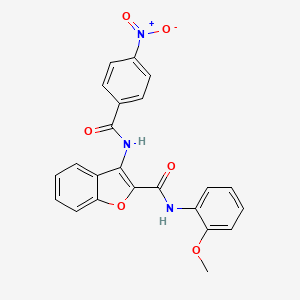
N-(2-methoxyphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide
Übersicht
Beschreibung
N-(2-methoxyphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide, also known as MNBC, is a synthetic compound that belongs to the class of benzofuran carboxamides. This compound has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
Wirkmechanismus
The mechanism of action of N-(2-methoxyphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2-methoxyphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide has been found to inhibit the activity of COX-2, which is involved in the production of prostaglandins, a group of signaling molecules that are involved in the inflammatory response. By inhibiting COX-2, N-(2-methoxyphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide reduces the production of prostaglandins, leading to a reduction in inflammation.
N-(2-methoxyphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide has also been found to inhibit the activity of various proteins that are involved in cell growth and survival. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of enzymes that are involved in programmed cell death.
Biochemical and Physiological Effects
N-(2-methoxyphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation in vitro and in vivo by inhibiting the activity of COX-2. N-(2-methoxyphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide has also been found to induce apoptosis in cancer cells by activating the caspase cascade. In addition, N-(2-methoxyphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide has been found to inhibit the replication of HCV in vitro, making it a potential candidate for the development of anti-viral drugs.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxyphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with good purity. It has been extensively studied for its potential applications in medicinal chemistry, drug discovery, and biological research. N-(2-methoxyphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities, making it a versatile compound for various types of research.
One limitation of N-(2-methoxyphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide is that its mechanism of action is not fully understood. Further research is needed to elucidate the exact pathways and enzymes that are involved in its biological activity. In addition, N-(2-methoxyphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide has not been studied extensively in vivo, and its pharmacokinetic properties are not well understood. Further research is needed to determine the optimal dosage and administration route for N-(2-methoxyphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide.
Zukünftige Richtungen
There are several future directions for the research on N-(2-methoxyphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide. One direction is to further investigate its potential applications in medicinal chemistry and drug discovery. N-(2-methoxyphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities, making it a potential candidate for the development of new drugs in these areas.
Another direction is to further investigate its mechanism of action. N-(2-methoxyphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide has been found to inhibit the activity of COX-2 and various proteins that are involved in cell growth and survival, but the exact pathways and enzymes that are involved in its biological activity are not fully understood. Further research is needed to elucidate these pathways.
Finally, future research should focus on the in vivo pharmacokinetics of N-(2-methoxyphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide. Its pharmacokinetic properties are not well understood, and further research is needed to determine the optimal dosage and administration route for N-(2-methoxyphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide has been studied extensively for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. N-(2-methoxyphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. This makes N-(2-methoxyphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide a potential candidate for the development of anti-inflammatory drugs.
N-(2-methoxyphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide has also been found to inhibit the growth of cancer cells in vitro and in vivo. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(2-methoxyphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide has been studied as a potential chemotherapeutic agent for the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer.
In addition, N-(2-methoxyphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide has been found to exhibit anti-viral activity against the hepatitis C virus (HCV). It has been shown to inhibit the replication of HCV in vitro, making it a potential candidate for the development of anti-viral drugs.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-3-[(4-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O6/c1-31-19-9-5-3-7-17(19)24-23(28)21-20(16-6-2-4-8-18(16)32-21)25-22(27)14-10-12-15(13-11-14)26(29)30/h2-13H,1H3,(H,24,28)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIYDPACUAAMIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



